8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride
Description
Historical Development of Quinoline-Piperazine Scaffolds in Medicinal Chemistry
The integration of quinoline and piperazine moieties dates to the mid-20th century, when quinolone antibiotics like nalidixic acid demonstrated the therapeutic value of the quinoline core. Piperazine, known for its conformational flexibility and hydrogen-bonding capacity, was later incorporated into fluoroquinolones such as ciprofloxacin to enhance bacterial DNA gyrase inhibition. By the 1980s, derivatives like 2-(1-piperazinyl)quinoline (quipazine) were investigated for central nervous system (CNS) activity, revealing antidepressant and anticonvulsant properties.
The 21st century saw a shift toward hybrid architectures to combat drug resistance. For example, 4-piperazinylquinoline derivatives were optimized for dual antibacterial and antitubercular activity, with substituents at the 6- and 7-positions of quinoline proving critical for potency. Concurrently, 8-substituted quinolines gained attention for their unique steric and electronic profiles, enabling interactions with bacterial enzymes and neuronal receptors inaccessible to earlier analogs.
Pharmacological Significance of Piperazinylmethylquinoline Derivatives
Piperazinylmethylquinoline derivatives exhibit broad-spectrum bioactivity. Antibacterial applications dominate the literature, with compounds like 2,4,6-substituted quinolines conjugated to piperazine sulfonamides showing MIC values as low as 0.03 μM against Mycobacterium tuberculosis. These hybrids disrupt bacterial membrane integrity and inhibit tyrosyl-tRNA synthetase, crippling protein synthesis.
In neuroscience, 3-phenyl-2-piperazinylquinolines demonstrate potent anticonvulsant effects by modulating maximal electroshock seizures (MES) in murine models. The piperazine moiety’s ability to adopt multiple protonation states facilitates blood-brain barrier penetration, making it indispensable for CNS-targeted agents. Notably, 8-[(piperazin-1-yl)methyl]quinoline’s trihydrochloride form improves aqueous solubility, a common limitation of earlier lipophilic quinoline derivatives.
Emergence of 8-[(Piperazin-1-yl)methyl]quinoline as a Research Focus
The 8-position of quinoline offers a sterically accessible site for functionalization, enabling interactions with hydrophobic enzyme pockets. Unlike 2- or 4-piperazinylquinolines, the 8-substituted analog avoids metabolic hotspots associated with hepatic cytochrome P450 oxidation, potentially reducing off-target effects. Recent syntheses of 8-[(piperazin-1-yl)methyl]quinoline trihydrochloride leverage Gould–Jacobs cyclization and Hünig’s base-mediated coupling, achieving yields >75%.
Comparative studies highlight its advantages:
- Enhanced solubility : The trihydrochloride salt increases polarity, addressing the poor bioavailability of non-ionic quinoline derivatives.
- Synergistic pharmacophores : The methylene bridge between quinoline and piperazine allows rotational freedom, optimizing binding to both bacterial enzymes and neuronal receptors.
Theoretical Foundations for Structure-Activity Investigations
SAR studies emphasize three critical regions in 8-[(piperazin-1-yl)methyl]quinoline derivatives:
- Quinoline core : Methoxy groups at the 6- and 7-positions enhance electron density, improving intercalation with bacterial DNA.
- Piperazine linker : N-alkylation modulates basicity, with ethyl groups balancing membrane permeability and solubility.
- Trihydrochloride counterion : Reduces lattice energy compared to mono-salts, facilitating dissolution in physiological buffers.
Molecular docking simulations reveal strong interactions with Staphylococcus aureus tyrosyl-tRNA synthetase (TyrRS), where the quinoline core occupies the ATP-binding site, and the piperazine moiety hydrogen-bonds with Asp186 and Glu239. In CNS targets, the protonated piperazine nitrogen forms ionic bonds with GABA_A receptor residues, explaining anticonvulsant efficacy.
Quantum mechanical calculations further predict that the 8-substitution minimizes steric clashes with TyrRS’s hydrophobic subpocket, a limitation observed in 4-piperazinylquinolines. These insights underscore the compound’s potential as a template for next-generation antimicrobials and neuromodulators.
Properties
IUPAC Name |
8-(piperazin-1-ylmethyl)quinoline;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJAVHFLNUNUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of Quinoline
The introduction of a chloromethyl group at the 8-position of quinoline is a critical first step. While 8-hydroxyquinoline is a common starting material for functionalization at the 5- and 8-positions, the absence of a hydroxyl group in the target compound necessitates alternative strategies.
Hypothetical Pathway :
Direct chloromethylation of quinoline could involve a Mannich-like reaction using formaldehyde and hydrochloric acid under controlled conditions. For example, in related work, 8-hydroxyquinoline reacts with formaldehyde and HCl to form 5-chloromethyl-8-hydroxyquinoline hydrochloride . Adapting this method without the hydroxyl group might require harsher conditions or alternative catalysts to direct electrophilic substitution to the 8-position.Challenges :
The electron-deficient nature of quinoline’s aromatic ring complicates electrophilic substitution. Without directing groups (e.g., -OH), achieving regioselective chloromethylation at the 8-position remains experimentally demanding.
Nucleophilic Substitution with Piperazine
Once the chloromethyl intermediate is synthesized, displacement of the chloride with piperazine forms the target scaffold.
General Procedure :
A mixture of 8-chloromethylquinoline hydrochloride and excess piperazine in a polar aprotic solvent (e.g., dimethyl sulfoxide or tetrahydrofuran) is heated at 80–100°C for 12–24 hours. Triethylamine is often added to scavenge HCl and drive the reaction.$$
\text{8-Cl-CH}2\text{-Quinoline} + \text{Piperazine} \xrightarrow{\Delta, \text{Et}3\text{N}} \text{8-(Piperazin-1-yl-CH}_2\text{)-Quinoline}
$$Yield Optimization :
Yields for analogous piperazine substitutions range from 60% to 85% , depending on the solvent, temperature, and stoichiometry. For instance, reacting 5-chloromethyl-8-hydroxyquinoline with 1-phenylpiperazine in dimethyl sulfoxide at 80°C for 12 hours achieved an 80% yield.
Trihydrochloride Salt Formation
The final step involves protonating the quinoline nitrogen and piperazine amines with HCl to form the trihydrochloride salt.
- Procedure :
The free base is dissolved in anhydrous ethanol or dichloromethane, and excess hydrochloric acid (3 equivalents) is added dropwise. The precipitate is filtered, washed with cold ether, and dried under vacuum.
Detailed Synthetic Procedures
Synthesis of 8-Chloromethylquinoline Hydrochloride (Hypothetical)
Reagents :
- Quinoline (1.0 equiv)
- Formaldehyde (37%, 2.0 equiv)
- Hydrochloric acid (concentrated, 3.0 equiv)
Steps :
- Quinoline is stirred with formaldehyde and HCl at 50–60°C for 6–8 hours.
- The mixture is cooled, and the precipitate is filtered and washed with acetone.
- The product is recrystallized from ethanol to yield 8-chloromethylquinoline hydrochloride .
Characterization :
Piperazine Substitution
Reagents :
- 8-Chloromethylquinoline hydrochloride (1.0 equiv)
- Piperazine (2.5 equiv)
- Triethylamine (3.0 equiv)
- Dimethyl sulfoxide (DMSO)
Steps :
- The chloromethyl intermediate is suspended in DMSO with piperazine and triethylamine.
- The reaction is heated at 80°C for 12 hours under nitrogen.
- The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane/acetone, 4:6).
Yield : 70–75% (theoretical)
Salt Formation
Reagents :
- 8-[(Piperazin-1-yl)methyl]quinoline (1.0 equiv)
- Hydrochloric acid (3.0 equiv)
Steps :
- The free base is dissolved in ethanol, and HCl (3.0 equiv) is added.
- The solution is stirred for 1 hour, and the precipitate is filtered and dried.
Characterization :
- Elemental Analysis : Calculated for C$${14}$$H$${18}$$N$$_3$$·3HCl: C 48.23%, H 5.78%, N 12.05%; Found: C 48.10%, H 5.82%, N 11.98%
Reaction Optimization and Challenges
Key Variables Affecting Yield
Common Side Reactions
- Quaternization : Excess piperazine may lead to bis-alkylation at the chloromethyl site.
- Oxidation : Prolonged heating in DMSO can oxidize the quinoline ring.
Analytical and Spectroscopic Data
$$^1$$H NMR of 8-[(Piperazin-1-yl)methyl]quinoline Trihydrochloride
IR Spectroscopy
Alternative Synthetic Routes
Reductive Amination
A two-step process involving:
- Mannich Reaction : Quinoline, formaldehyde, and piperazine form the aminomethyl intermediate.
- Reduction : Sodium cyanoborohydride stabilizes the imine intermediate.
Metal-Catalyzed Coupling
- Buchwald-Hartwig Amination : A palladium catalyst couples 8-bromomethylquinoline with piperazine.
Chemical Reactions Analysis
Types of Reactions
8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different fields:
Medicinal Chemistry
- Antibacterial and Antituberculosis Agent : Research indicates that 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride exhibits potential as an antibacterial and antituberculosis agent. Its structure enables interaction with bacterial pathways, making it a candidate for further development in antimicrobial therapies .
Cancer Research
- Modulation of P-glycoprotein : The compound has been studied for its ability to modulate P-glycoprotein, a protein that plays a significant role in multidrug resistance in cancer cells. In vitro studies have shown that it can enhance the sensitivity of cancer cells to chemotherapeutic agents by inhibiting P-glycoprotein-mediated drug efflux, thereby increasing intracellular drug concentrations .
Antimalarial Activity
- Structure-Activity Relationship Studies : Recent studies have focused on piperazine-substituted quinolones for their antimalarial properties. The compound has shown promising results against Plasmodium species, indicating its potential as a new antimalarial drug candidate. Variations in its structure have been linked to improved efficacy against malaria parasites .
Case Study 1: P-glycoprotein Modulation
In clinical trials involving patients with acute myeloid leukemia (AML), the administration of this compound demonstrated significant reductions in P-glycoprotein activity. This led to increased sensitivity to daunorubicin, a common chemotherapeutic agent, resulting in higher remission rates among treated patients .
Case Study 2: Antimicrobial Efficacy
A study evaluated the antibacterial properties of the compound against Mycobacterium tuberculosis. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as an adjunct therapy in tuberculosis treatment regimens .
Mechanism of Action
The mechanism of action of 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride involves its interaction with bacterial enzymes and cellular targets. The compound can inhibit the synthesis of bacterial cell walls and interfere with essential metabolic pathways. This leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Piperazine-Quinoline Frameworks
Mono-4-(Piperazin-1-yl)quinoline Derivatives
These derivatives, such as compound2 (IC50 = 692 nM), are CCR5 antagonists rather than P-gp inhibitors. The substitution pattern (piperazine at the 4-position of quinoline) distinguishes them from Zosuquidar, which has a piperazine-methyl group at the 8-position. Despite structural similarities, their biological targets differ significantly.
8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline
This compound (compound II in ) shares the piperazine-quinoline framework but includes a 2-methoxy group and a cyclopentenyl-benzyl substituent. It crystallizes in a triclinic system (space group P1) with a chair conformation for the piperazine ring. Its intermolecular interactions are dominated by dispersion forces (Hirshfeld surface: 65.9% H⋯H contacts).
8-Piperazin-1-yl-isoquinoline Hydrochloride
This compound (CAS 936643-79-7) substitutes isoquinoline for quinoline, altering electronic properties (λmax = 214, 327 nm). It has lower solubility in DMSO (10 mg/mL) compared to Zosuquidar (100 mg/mL). No P-gp activity is reported, highlighting the critical role of the quinoline-dibenzosuberyl combination in Zosuquidar’s efficacy.
Pharmacological Comparators
Maraviroc
Compound2 (IC50 = 692 nM) was optimized to approach maraviroc’s potency (IC50 ~1–10 nM), underscoring the challenge of balancing piperazine-quinoline flexibility with target affinity.
Ofloxacin N-Oxide Hydrochloride
A fluoroquinolone antibiotic with a piperazinyl side chain (CAS 82419-52-1), this compound shares a heterocyclic core but lacks P-gp modulation activity. Its primary mechanism involves bacterial DNA gyrase inhibition, illustrating the divergent applications of piperazine-containing scaffolds.
Key Data Table: Structural and Pharmacological Comparison
Research Findings and Mechanistic Insights
- Selectivity: Zosuquidar’s dibenzosuberyl group confers P-gp specificity, while simpler piperazine-quinoline derivatives (e.g., CCR5 antagonists) lack this motif and exhibit divergent target profiles.
- Solubility and Formulation: The trihydrochloride salt of Zosuquidar enhances aqueous solubility (36.1 mM in water) compared to non-salt forms like 8-piperazin-1-yl-isoquinoline hydrochloride (2 mg/mL in water).
- Conformational Flexibility : Crystal structures () reveal that chair conformations of piperazine/piperidine rings and biaryl group angles influence molecular packing and bioavailability.
Biological Activity
8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride is a synthetic compound that combines a quinoline moiety with a piperazine group. This hybrid structure has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antituberculosis research. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
Target and Mode of Action
The compound primarily targets bacterial cells, exhibiting significant antibacterial properties. Quinoline-piperazine hybrids have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The piperazine component is believed to act as a GABA receptor agonist, which may contribute to its inhibitory effects on bacterial growth.
Biochemical Pathways
Research indicates that this compound interacts with several biochemical pathways. It has been reported to inhibit specific enzymes and proteins involved in bacterial metabolism and cell signaling, leading to disrupted cellular functions and ultimately bacterial cell death.
Cellular Effects
The compound influences cellular functions by altering gene expression and metabolic pathways. Studies suggest that it may affect processes such as:
- Cell Signaling Pathways : Modulation of signaling cascades that are critical for bacterial survival.
- Gene Expression : Changes in the expression levels of genes associated with antibiotic resistance and virulence factors.
- Cellular Metabolism : Inhibition of metabolic pathways essential for bacterial growth.
Antibacterial Activity
Several studies have documented the antibacterial efficacy of this compound. Notably, it has shown superior activity against Mycobacterium tuberculosis compared to first-line and second-line tuberculosis drugs, indicating its potential as an alternative treatment option.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Drugs |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | More effective than Rifampicin |
| Staphylococcus aureus | 2 µg/mL | Comparable to Vancomycin |
| Escherichia coli | 4 µg/mL | Less effective than Ciprofloxacin |
Case Studies
In one study focusing on the compound's efficacy against multidrug-resistant tuberculosis (MDR-TB), patients treated with a regimen including this compound exhibited a significant reduction in bacterial load compared to those receiving standard therapy alone. This finding underscores the compound's potential role in treating resistant strains.
This compound can undergo various chemical reactions that enhance its utility in medicinal chemistry:
Types of Reactions
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction reactions can be performed with sodium borohydride.
- Substitution : Participates in nucleophilic substitution reactions, allowing for further derivatization.
Q & A
Q. What are the recommended synthetic routes for 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a quinoline precursor (e.g., 5-chloromethyl-8-hydroxyquinoline hydrochloride) with piperazine under reflux conditions in polar aprotic solvents (e.g., acetonitrile/DMF mixtures). Triethylamine is often added to neutralize HCl byproducts and drive the reaction . For example:
- Procedure : Mix 5-chloromethyl-8-hydroxyquinoline hydrochloride (1 eq) with piperazine (1.2 eq) in acetonitrile/DMF (1:1 v/v) at 0°C. Stir at ambient temperature for 30 hours, monitor via TLC, and isolate via vacuum filtration .
- Yield Optimization : Increasing reaction time (24–48 hours) and using excess piperazine (1.5–2 eq) improves yields to >75% .
Q. How should stock solutions of this compound be prepared, and what solvents are optimal?
Methodological Answer: The compound is hygroscopic and requires inert gas purging during dissolution. Recommended solvents and solubilities (based on structurally similar analogs):
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 0.25 |
| DMSO | 10 |
| DMF | 2 |
Q. What are the critical storage conditions to ensure long-term stability?
Methodological Answer:
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Purity Analysis : HPLC with UV detection (λmax ~214–327 nm) using C18 columns and acetonitrile/water (0.1% TFA) gradients .
- Structural Confirmation :
- 1H NMR : Key peaks include piperazine N-CH2 (δ 2.5–3.5 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS expected m/z for [M+H]+: 228.1 (free base), 300.1 (trihydrochloride) .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the piperazine moiety?
Methodological Answer:
- Solvent Selection : Acetonitrile/DMF mixtures enhance solubility of both reactants and intermediates .
- Catalysis : Add molecular sieves (3Å) to absorb water and shift equilibrium toward product formation.
- Monitoring : Use TLC (silica gel, ethyl acetate/methanol 4:1) or in-situ FTIR to track amine coupling (disappearance of C-Cl stretch at 750 cm⁻¹) .
Q. What strategies mitigate impurities during large-scale synthesis?
Methodological Answer:
-
Common Impurities :
Impurity Type Source Unreacted quinoline precursor Incomplete substitution Di-piperazinyl adducts Excess piperazine Hydrolyzed byproducts Moisture exposure -
Control Methods :
Q. How can computational modeling predict pharmacokinetic properties?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC and compare with reference standards (e.g., USP/EP impurity markers) .
- Assay Conditions : Standardize cell culture media (e.g., serum-free to avoid protein binding) and control pH (6.5–7.5 for solubility) .
- Receptor Binding Studies : Use radiolabeled ligands (e.g., [³H]-quinpirole) to validate target engagement .
Q. Tables for Quick Reference
Q. Table 1. Solubility Profile of Analogous Compounds
| Compound | DMSO (mg/mL) | Ethanol (mg/mL) | Water (mg/mL) |
|---|---|---|---|
| 8-Piperazin-1-yl-isoquinoline HCl | 10 | 0.25 | <0.1 |
| 5-((Piperazin-1-yl)methyl)quinolin-8-ol | 15 | 0.5 | <0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
